N-[[4-chloro-3-(trifluoromethyl)phenyl]methyl]prop-2-enamide
Description
Properties
IUPAC Name |
N-[[4-chloro-3-(trifluoromethyl)phenyl]methyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClF3NO/c1-2-10(17)16-6-7-3-4-9(12)8(5-7)11(13,14)15/h2-5H,1,6H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXIDCPPTFFFJNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=CC(=C(C=C1)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-chloro-3-(trifluoromethyl)phenyl]methyl]prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-3-(trifluoromethyl)benzaldehyde and prop-2-enamide.
Condensation Reaction: The benzaldehyde derivative undergoes a condensation reaction with prop-2-enamide in the presence of a base such as sodium hydroxide or potassium carbonate.
Reaction Conditions: The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures (around 60-80°C) to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Optimized Reaction Conditions: Employing optimized reaction conditions to maximize yield and purity, including precise temperature control and efficient mixing.
Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
N-[[4-chloro-3-(trifluoromethyl)phenyl]methyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into corresponding alcohols.
Substitution: The chloro group can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[[4-chloro-3-(trifluoromethyl)phenyl]methyl]prop-2-enamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an analgesic and anti-inflammatory agent.
Materials Science: The compound is used in the synthesis of polymers and advanced materials due to its unique chemical properties.
Biological Studies: It serves as a model compound in studying the effects of trifluoromethyl and chloro substituents on biological activity.
Mechanism of Action
The mechanism by which N-[[4-chloro-3-(trifluoromethyl)phenyl]methyl]prop-2-enamide exerts its effects involves:
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Comparative Bioactivity
Structure-Activity Relationships (SAR)
- Electron-Withdrawing Groups : The 4-chloro-3-trifluoromethylphenyl group enhances lipophilicity and metabolic stability, facilitating membrane penetration and target engagement. This substituent is critical in antimicrobial and anticancer analogs .
- Enamide Reactivity : The α,β-unsaturated amide allows for Michael addition with nucleophilic residues (e.g., cysteine in kinases), as seen in EGFR inhibitors like AZD9291 .
- Substituent Positioning : Anti-MRSA activity is maximized with meta-trifluoromethyl and para-chloro groups on the aryl ring, as in compounds . Symmetrical substitution (e.g., 3,5-bis(trifluoromethyl)) improves antibacterial potency but may increase cytotoxicity .
Pharmacological and ADMET Profiles
- Antimicrobials : 3,4-Dichlorocinnamanilides () show broad-spectrum activity with low cytotoxicity (e.g., IC₅₀ >100 µM on mammalian cells) due to balanced lipophilicity (logP ~3.5) .
- Kinase Inhibitors : AZD9291’s selectivity for EGFR-T790M is attributed to its acrylamide warhead and substituted pyrimidine, achieving high CNS penetration (logD ~2.8) .
- Cytotoxicity: Compounds with para-cyano substituents () exhibit reduced off-target effects, suggesting improved safety profiles for chronic use .
Biological Activity
N-[[4-chloro-3-(trifluoromethyl)phenyl]methyl]prop-2-enamide is a synthetic organic compound with significant potential in medicinal chemistry, particularly as a protein kinase inhibitor. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse scientific literature.
Chemical Structure and Properties
The compound's molecular formula is CHClFNO, and it features a prop-2-enamide functional group attached to a phenyl ring substituted with a chloro and trifluoromethyl group. Its structural characteristics contribute to its reactivity and biological interactions.
Key Properties:
- Molecular Weight: 249.62 g/mol
- Purity: Typically >90% in research applications
- CAS Number: 16053-35-3
Synthesis
The synthesis of this compound generally involves multi-step organic reactions. A common approach includes:
- Formation of the amide bond through reaction of the corresponding acid chloride with an amine.
- Control of reaction conditions such as temperature and solvent choice (e.g., dimethyl sulfoxide or acetonitrile) to optimize yield and purity.
This compound exhibits biological activity primarily through its interactions with protein kinases. Compounds with similar structures have been noted for their ability to inhibit various kinases, which play critical roles in cell signaling pathways associated with cancer and other diseases.
Potential Mechanisms Include:
- Inhibition of c-KIT kinase, which is involved in cell proliferation and survival.
- Modulation of inflammatory responses by targeting specific signaling pathways.
Case Studies and Research Findings
- Antitumor Activity:
- Kinase Inhibition:
-
Inflammatory Response Modulation:
- Compounds within this class have shown promise in reducing inflammation, which is pivotal in various chronic diseases .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | CHClFNO |
| Molecular Weight | 249.62 g/mol |
| CAS Number | 16053-35-3 |
| Purity | >90% |
| Biological Activities | Antitumor, Anti-inflammatory |
Q & A
Basic: What are the common synthetic routes for N-[[4-chloro-3-(trifluoromethyl)phenyl]methyl]prop-2-enamide, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves multi-step routes, including:
- Acylation : Reacting 4-chloro-3-(trifluoromethyl)benzylamine with acryloyl chloride in the presence of a base (e.g., triethylamine) to form the enamide bond .
- Intermediate purification : Use of column chromatography or recrystallization to isolate the product.
- Optimization : Control reaction temperature (0–5°C for exothermic steps), solvent choice (anhydrous dichloromethane or THF), and stoichiometric ratios (1:1.2 amine:acyl chloride) to minimize side products. Monitor progress via thin-layer chromatography (TLC) .
Basic: Which analytical techniques are critical for characterizing the structure and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm aromatic proton environments and amide linkage (δ 7.2–8.1 ppm for aryl protons; δ 6.5–7.0 ppm for acrylamide protons) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ at m/z 318.05) .
- HPLC : Assess purity (>95% by reverse-phase C18 column, acetonitrile/water gradient) .
Basic: What preliminary biological screening assays are recommended to assess its bioactivity?
Answer:
- Antimicrobial Activity : Minimum inhibitory concentration (MIC) assays against Staphylococcus aureus and Mycobacterium tuberculosis (range: 0.15–5.57 µM for potent derivatives) .
- Cytotoxicity : MTT assay on mammalian cell lines (e.g., porcine macrophages) to determine IC₅₀ values .
Advanced: How do structural modifications at the trifluoromethyl or chlorophenyl groups influence its biological activity and selectivity?
Answer:
- Trifluoromethyl Group : Enhances lipophilicity and metabolic stability, improving bacterial membrane penetration (e.g., MIC reduction from 44.5 µM to 0.15 µM in S. aureus with 3,5-bis(trifluoromethyl) substitution) .
- Chlorophenyl Position : 3,4-Dichloro substitution increases anti-mycobacterial activity (MIC 1.2 µM vs. 4-chloro MIC 5.6 µM) due to enhanced electron-withdrawing effects .
Table 1 : SAR of Key Derivatives
| Substituent | MIC (S. aureus) | Cytotoxicity (IC₅₀) |
|---|---|---|
| 4-Chloro | 5.6 µM | >50 µM |
| 3,4-Dichloro | 1.2 µM | 38 µM |
| 3,5-Bis(trifluoromethyl) | 0.15 µM | >100 µM |
Advanced: How can researchers resolve contradictions in reported activity data across different experimental models?
Answer:
- Standardized Protocols : Use CLSI guidelines for antimicrobial assays to reduce variability in inoculum size and growth media .
- Comparative Studies : Test compounds against isogenic strains (e.g., methicillin-resistant vs. susceptible S. aureus) to isolate resistance mechanisms .
- Dose-Response Curves : Validate IC₅₀ values across multiple replicates to confirm potency trends .
Advanced: What strategies are effective in improving the metabolic stability and reducing toxicity?
Answer:
- Prodrug Design : Introduce ester moieties to enhance solubility and reduce hepatic clearance (e.g., ethyl ester derivatives with 2-fold higher plasma stability) .
- ADMET Profiling : Use in vitro assays (e.g., microsomal stability, CYP450 inhibition) to identify metabolic hotspots. Replace labile groups (e.g., methyl with trifluoromethyl) to block oxidation .
Advanced: How does the compound interact with bacterial targets like Staphylococcus aureus at the molecular level?
Answer:
- Enzyme Inhibition : Binds to dihydrofolate reductase (DHFR) via hydrogen bonding with Asp27 and hydrophobic interactions with the trifluoromethyl group .
- Membrane Disruption : Accumulates in lipid bilayers due to high logP (~3.5), disrupting proton motive force in Enterococcus faecalis .
Advanced: What computational methods predict binding affinities with enzymes like mycobacterial targets?
Answer:
- Molecular Docking : AutoDock Vina to model interactions with M. tuberculosis enoyl-ACP reductase (InhA; binding energy < -8.0 kcal/mol) .
- MD Simulations : GROMACS to assess stability of ligand-enzyme complexes (RMSD < 2.0 Å over 100 ns) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
